molecular formula C11H13NO B1591163 5-Isopropoxy-1H-indole CAS No. 396091-50-2

5-Isopropoxy-1H-indole

Cat. No.: B1591163
CAS No.: 396091-50-2
M. Wt: 175.23 g/mol
InChI Key: VKHXUUUFVWIWHH-UHFFFAOYSA-N
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Description

5-Isopropoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are present in various alkaloids, neurotransmitters, and pharmaceuticals . The compound this compound features an indole core with an isopropoxy group attached to the fifth position, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 5-Isopropoxy-1H-indole can be achieved through several synthetic routesVarious classical synthesis methods, such as the Bartoli indole synthesis, Hemetsberger indole synthesis, and Bischler indole synthesis, can be adapted for this purpose .

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

5-Isopropoxy-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The indole core allows for electrophilic substitution reactions, where substituents can be introduced at specific positions using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Isopropoxy-1H-indole has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isopropoxy-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. For example, it may interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system . The isopropoxy group can modulate the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

5-Isopropoxy-1H-indole can be compared with other indole derivatives, such as:

Biological Activity

5-Isopropoxy-1H-indole is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The indole core structure allows these compounds to interact with various biological targets, influencing numerous biochemical pathways that are crucial for cellular function and disease progression .

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes. This interaction can modulate signal transduction pathways, particularly those involved in:

  • Cell proliferation : Indole derivatives have shown potential in inhibiting cancer cell growth by inducing apoptosis and cell cycle arrest.
  • Inflammatory responses : They may downregulate pro-inflammatory cytokines and inhibit pathways that lead to inflammation.
  • Antioxidant activity : Some studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies on various cancer cell lines have shown that this compound can inhibit cell growth effectively:

Cell LineIC50 (μM)Inhibition (%) at 100 μM
SW-620 (Colon)39.761
HCT-15 (Colon)46.685
MCF-7 (Breast)Not specifiedSignificant inhibition observed

These findings indicate that this compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. It has been investigated for its effectiveness against bacteria and fungi, with notable results in inhibiting growth in specific strains. The compound's mechanism likely involves disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial survival .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Research indicates that indole derivatives can inhibit the production of inflammatory mediators such as nitric oxide and prostaglandins, which are involved in the inflammatory response. This action could make this compound a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of indole derivatives, including this compound:

  • A study highlighted the synthesis of various indole derivatives and their evaluation against multiple cancer cell lines, demonstrating that modifications at different positions on the indole ring significantly affect their biological activity .
  • Another research effort explored the structure-activity relationship (SAR) of indole derivatives, revealing that specific substitutions enhance anticancer efficacy while maintaining low toxicity to normal cells .

Properties

IUPAC Name

5-propan-2-yloxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(2)13-10-3-4-11-9(7-10)5-6-12-11/h3-8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHXUUUFVWIWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587483
Record name 5-[(Propan-2-yl)oxy]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396091-50-2
Record name 5-[(Propan-2-yl)oxy]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxyindole 23 (2.0 g, 0.015 mol) in 20 ml of acetonitrile, anhydrous potassium carbonate (4 grams, 0.028 mol) was added and stirred vigorously before isopropyl iodide (3 grams, 0.018 mol) was added. The reaction was stirred for 2 days at room temperature and the solid was washed with acetonitrile. The filtrate was concentrated and purified with flash-chromatography (80% n-hexane/20% ethyl acetate) to give the desired product 24 as a light-yellowish oil (1.72 g, 83%; M+1=176.1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of 4-isopropoxy-2-methyl-1-nitrobenzene (3.55 g,0.018 mol) and tert-butoxybis(dimethylamino)methane (9 mL) was refluxed for 4 hours and the volatile was removed. The dark brown residue was dissolved in THF (150 mL) and hydrogenated with catalytic amount of 10% Pd on Carbon with H2 in a balloon. After stirring at room temperature overnight, the catalyst was filtered off and the filtrate was concentrated to afford 3.07 g 5-isopropoxyindole (96%). MS(EI): (M+1) 176.
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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